molecular formula C26H29NO6 B1442746 Fmoc-D-Glu(Ochx)-OH CAS No. 204251-25-2

Fmoc-D-Glu(Ochx)-OH

Cat. No.: B1442746
CAS No.: 204251-25-2
M. Wt: 451.5 g/mol
InChI Key: ODIPEUXZAYGDMU-HSZRJFAPSA-N
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Description

Fmoc-D-Glu(Ochx)-OH: is a derivative of D-glutamic acid, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain carboxyl group is esterified with cyclohexanol. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

Fmoc-D-Glu(Ochx)-OH is primarily used as a building block in the synthesis of peptides . Its primary targets are the peptide chains where it is incorporated during the synthesis process. The role of this compound is to contribute to the structure and function of the final peptide by providing a specific amino acid residue, in this case, D-glutamic acid .

Mode of Action

this compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the compound is added to a growing peptide chain, contributing its D-glutamic acid residue. The Fmoc group (Fluorenylmethyloxycarbonyl) serves as a protective group for the amino acid, preventing unwanted side reactions during synthesis . Once the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide .

Result of Action

The result of the action of this compound is the successful incorporation of the D-glutamic acid residue into a peptide chain during synthesis . This contributes to the overall structure and function of the peptide. The specific molecular and cellular effects would depend on the nature of the final peptide and its biological targets.

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment during peptide synthesis . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of its incorporation into the peptide chain. The stability of the compound can also be affected by these factors. For instance, it is recommended to store the compound below +30°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The synthesis begins with the protection of the amino group of D-glutamic acid using 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate in a solvent like dimethylformamide.

    Esterification: The side-chain carboxyl group of the protected D-glutamic acid is then esterified with cyclohexanol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: The industrial production of Fmoc-D-Glu(Ochx)-OH typically follows the same synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide, yielding the free amino group.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the free carboxyl group.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed:

    Deprotection: D-glutamic acid with a free amino group.

    Ester Hydrolysis: D-glutamic acid with a free carboxyl group.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-D-Glu(Ochx)-OH is widely used in the solid-phase synthesis of peptides. The Fmoc group provides stability during the synthesis and can be easily removed under mild conditions.

Biology and Medicine:

    Drug Development: Peptides synthesized using this compound are used in the development of therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists.

Industry:

    Biotechnology: The compound is used in the production of peptide-based biomaterials and biosensors.

Comparison with Similar Compounds

    Fmoc-D-Glu(OtBu)-OH: Similar to Fmoc-D-Glu(Ochx)-OH but with a tert-butyl ester instead of a cyclohexyl ester.

    Fmoc-D-Glu-ODmab: Another derivative of D-glutamic acid with a different protecting group on the side-chain carboxyl group.

Uniqueness:

    Cyclohexyl Ester: The cyclohexyl ester in this compound provides unique steric properties that can influence the reactivity and stability of the compound during peptide synthesis.

Properties

IUPAC Name

(2R)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIPEUXZAYGDMU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155236
Record name 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204251-25-2
Record name 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204251-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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